2-(2-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-CHLOROPHENYL)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen in their ring structure, which makes them highly reactive and versatile in various chemical reactions
Preparation Methods
The synthesis of 2-(2-CHLOROPHENYL)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . The reaction conditions are usually mild, and the process is monitored using thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
Scientific Research Applications
2-(2-CHLOROPHENYL)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound’s interaction with enzymes and receptors makes it a valuable tool in biochemical research.
Industrial Applications: Its unique chemical properties are explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to bind effectively to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C17H14ClN3OS |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-6-4-5-9-19-12)23-17(21-11)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
QMYVHPMPYJBOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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